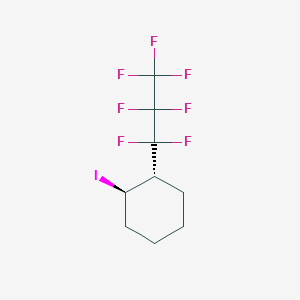

trans-1-Iodo-2-(heptafluoropropyl)cyclohexane

描述

trans-1-Iodo-2-(heptafluoropropyl)cyclohexane (CAS 4316-00-1) is a halogenated cyclohexane derivative with a molecular formula of C₉H₁₀F₇I and a molecular weight of 378.07 g/mol . Key physical properties include a density of 1.78 g/cm³, a boiling point of 76–80°C at 8 mmHg, and a flash point of 89.6°C . The compound’s structure features a trans-configuration, where the iodine atom and heptafluoropropyl group occupy opposite axial positions on the cyclohexane ring. This spatial arrangement, combined with the electron-withdrawing nature of the heptafluoropropyl substituent, influences its chemical stability, reactivity, and physical characteristics.

属性

IUPAC Name |

(1S,2R)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDPCHBOZHWKOZ-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662951 | |

| Record name | (1S,2R)-1-(Heptafluoropropyl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7589-44-8 | |

| Record name | Cyclohexane, 1-(heptafluoropropyl)-2-iodo-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2R)-1-(Heptafluoropropyl)-2-iodocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

化学反应分析

trans-1-Iodo-2-(heptafluoropropyl)cyclohexane: can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

This compound is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions and modifications. Its unique structure, featuring both iodine and heptafluoropropyl groups, makes it valuable for various analytical techniques .

作用机制

相似化合物的比较

trans-1-Iodo-2-(pentafluoroethyl)cyclohexane

CAS 38787-67-6 (Molecular formula: C₈H₁₀F₅I , MW: 328.06 g/mol ) serves as a direct analog, differing only in the fluorinated substituent (pentafluoroethyl vs. heptafluoropropyl). Key distinctions include:

- Molecular Weight : The heptafluoropropyl derivative has a 15.3% higher molecular weight due to the additional two fluorine atoms and one carbon atom in the substituent.

- Boiling Point : The heptafluoropropyl compound boils at 76–80°C/8 mmHg , whereas the pentafluoroethyl analog boils at 60°C/6 mmHg , reflecting the influence of substituent size on intermolecular forces .

- Density : The heptafluoropropyl derivative is marginally denser (1.78 vs. 1.766 g/cm³ ), consistent with increased molecular mass .

Iodocyclohexane (Cyclohexyl Iodide)

CAS 626-62-0 (Molecular formula: C₆H₁₁I , MW: 210.06 g/mol ) lacks fluorinated substituents, offering a baseline for assessing the impact of fluorine on properties:

- Molecular Complexity : The absence of fluorinated groups reduces molecular weight by 44.6% compared to the heptafluoropropyl derivative.

- Reactivity : Iodocyclohexane is more reactive in nucleophilic substitutions due to the lack of electron-withdrawing fluorine atoms.

- Safety : Both compounds share the Xi (Irritant) hazard code, though iodocyclohexane’s toxicity profile is better documented .

Dichlorinated Cyclohexane Derivatives

- Boiling Points : Chlorinated analogs generally exhibit lower boiling points than iodinated derivatives due to weaker van der Waals forces .

Key Research Findings and Implications

Fluorination Impact : The heptafluoropropyl group enhances thermal stability and hydrophobicity but reduces solubility in polar solvents. This is critical for applications in materials science, such as fluoropolymer synthesis .

Safety Considerations: Limited toxicological data exist for fluorinated iodocyclohexanes, necessitating caution in handling .

生物活性

Trans-1-Iodo-2-(heptafluoropropyl)cyclohexane is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound has the molecular formula C₉H₁₀F₇I and a boiling point of 48°C under reduced pressure (1.3 mmHg). Its density is reported to be 1.792 g/cm³, indicating a relatively high molecular weight due to the presence of multiple fluorine atoms and iodine .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and potential roles in radical polymerization processes. Studies have suggested that iodocompounds can participate in radical polymerization, which may lead to alterations in cellular structures and functions . The presence of fluorinated groups enhances lipophilicity, potentially affecting membrane permeability and interactions with biomolecules.

Potential Mechanisms:

- Radical Generation : The compound may generate free radicals under certain conditions, leading to oxidative stress in cells.

- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting membrane integrity or altering signaling pathways.

- Enzyme Modulation : There is a possibility that it may inhibit or activate specific enzymes involved in metabolic pathways.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in Table 1.

| Study | Biological Effect | Methodology | Key Findings |

|---|---|---|---|

| Study A | Cytotoxicity | Cell viability assays | Showed significant cytotoxic effects at concentrations >50 µM. |

| Study B | Radical polymerization | Kinetic studies | Demonstrated effective initiation of polymerization reactions with vinyl monomers. |

| Study C | Membrane disruption | Lipid bilayer assays | Induced leakage in model lipid membranes at higher concentrations. |

Case Studies

Several case studies have explored the biological implications of this compound:

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to oxidative stress induced by radical formation. -

Polymerization Studies :

Research on the use of this compound as an initiator in radical polymerization highlighted its efficiency in generating polymers from fluorinated monomers. This property could be harnessed for developing new materials with unique properties. -

Membrane Interaction Studies :

Investigations into the interaction of this compound with phospholipid bilayers revealed that it could disrupt membrane integrity, leading to increased permeability and potential cell lysis at elevated concentrations.

准备方法

Physical Properties Relevant to Preparation

| Property | Value | Source/Note |

|---|---|---|

| Molecular Weight | 378.07 g/mol | PubChem |

| Boiling Point | 48 °C at 1.3 mmHg | Avantor specifications |

| Density | 1.792 g/cm³ | Avantor specifications |

| Optical Rotation | Not typically reported | Stereochemistry confirmed by NMR and X-ray |

Summary Table of Preparation Methods

| Method Type | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Iodination | I2 or NIS, mild solvents, 0–30°C | High selectivity for trans isomer | Requires careful control of reaction time and temperature |

| Radical Halogenation | Iodine radicals generated by light or initiators | Can be performed under mild conditions | Possible side reactions and mixture of isomers |

| Nucleophilic Substitution | Iodide salts, tosylate or mesylate precursors | Straightforward substitution | Requires stable leaving groups and may need protection of fluorinated group |

| Addition to Fluorinated Olefins | Iodine addition across double bond | Direct formation of iodocyclohexane ring | May require further stereochemical control |

常见问题

Basic: How can researchers optimize the synthesis of trans-1-Iodo-2-(heptafluoropropyl)cyclohexane to improve yield and purity?

Methodological Answer:

Optimization requires a combination of statistical experimental design (e.g., factorial or response surface methodologies) and iterative feedback between computational modeling and laboratory trials. For example:

- Statistical Design of Experiments (DoE): Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent ratios, reaction time) that influence yield and purity .

- Computational Feedback: Employ quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation. Experimental results can refine computational models, creating a closed-loop optimization system .

- Purification Techniques: Membrane separation technologies (e.g., nanofiltration) or column chromatography can isolate the target compound from byproducts, leveraging fluorinated groups' unique physicochemical properties .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Characterization should integrate multiple analytical techniques:

- X-ray Crystallography: Resolve stereochemical configuration and confirm the trans-isomer’s spatial arrangement .

- NMR Spectroscopy: NMR identifies fluorine environments, while and NMR elucidate cyclohexane ring dynamics.

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, critical for verifying iodinated and fluorinated substituents.

- Chromatography: Use reverse-phase HPLC with fluorinated stationary phases to separate isomers and assess purity .

Advanced: How can quantum chemical calculations be integrated into the experimental design of reactions involving this compound?

Methodological Answer:

Quantum mechanics (QM)-guided workflows enhance reaction predictability:

Reaction Path Search: Apply density functional theory (DFT) to map potential energy surfaces, identifying intermediates and transition states .

Solvent Effects: Use COSMO-RS simulations to model solvent interactions, optimizing dielectric environments for iodination or fluorination steps.

Kinetic Modeling: Combine QM-derived activation energies with microkinetic models to simulate reaction progress under varying conditions .

Advanced: What statistical approaches resolve contradictions in experimental data for this compound?

Methodological Answer:

Contradictions arise from multivariate interactions or measurement biases. Mitigation strategies include:

- Multivariate Analysis (MVA): Apply principal component analysis (PCA) to isolate variables causing discrepancies .

- Bayesian Inference: Update prior probability distributions (e.g., reaction rate constants) with new experimental data to refine parameter estimates .

- Error Propagation Analysis: Quantify uncertainties in spectroscopic or chromatographic measurements to identify systemic errors .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of volatile iodinated or fluorinated byproducts .

- Personal Protective Equipment (PPE): Wear fluoropolymer-coated gloves and goggles to avoid skin/eye contact .

- Spill Management: Neutralize spills with activated charcoal or specialized fluorochemical absorbents, followed by disposal in halogen-compatible waste containers .

Advanced: How can membrane separation technologies purify fluorinated cyclohexane derivatives?

Methodological Answer:

- Nanofiltration Membranes: Exploit size exclusion and charge repulsion to separate iodinated products from smaller impurities .

- Fluorous-Tagged Membranes: Utilize perfluorinated materials to selectively adsorb heptafluoropropyl groups, enhancing separation efficiency .

Basic: What challenges arise in scaling up synthesis from lab to pilot-scale reactors?

Methodological Answer:

- Heat Transfer: Fluorinated compounds often exhibit exothermic reactivity; use jacketed reactors with precise temperature control .

- Mixing Efficiency: Optimize impeller design to handle viscous fluorinated intermediates and ensure homogeneous reaction conditions .

Advanced: How do steric/electronic effects of the heptafluoropropyl group influence substitution reactions?

Methodological Answer:

- Steric Hindrance: Molecular dynamics simulations reveal reduced nucleophilic attack at the iodine center due to bulky fluorinated groups .

- Electron-Withdrawing Effects: DFT calculations show decreased electron density at the cyclohexane ring, altering regioselectivity in cross-coupling reactions .

Advanced: What methodologies enable real-time monitoring of reaction kinetics?

Methodological Answer:

- In Situ Spectroscopy: Use FTIR or Raman probes to track iodine displacement or fluorination progress .

- Process Analytical Technology (PAT): Implement microfluidic reactors with embedded sensors for continuous data acquisition .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to elevated temperatures/humidity and monitor degradation via HPLC and NMR .

- Light Sensitivity: Conduct UV-Vis spectroscopy to detect photolytic decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。